4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, featuring a chloro group at the 4’ position, a hydroxy group at the 4 position, and an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Hydroxylation: The hydroxy group at the 4 position can be introduced via nucleophilic aromatic substitution, where a hydroxide ion replaces a leaving group (such as a halide) on the aromatic ring.
Formylation: The aldehyde group at the 3 position can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol for hydroxylation.
Major Products
Oxidation: 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-hydroxybiphenyl: Lacks the aldehyde group at the 3 position.
4’-Chloro-4-hydroxy[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at the 2 position.
4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid: Oxidized form of the target compound.
Uniqueness
4’-Chloro-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRHQZCOLGEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602397 |
Source
|
Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82119-83-3 |
Source
|
Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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